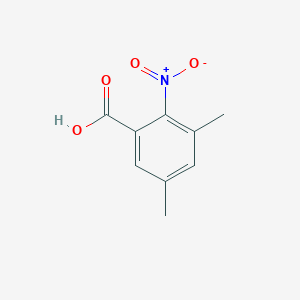

3,5-Dimethyl-2-nitrobenzoic acid

Description

Contextualization of Nitrobenzoic Acids in Advanced Organic Synthesis and Chemical Research

Nitrobenzoic acids are derivatives of benzoic acid distinguished by the presence of one or more nitro (-NO2) groups on the benzene (B151609) ring. ontosight.ai These compounds are of considerable interest due to the profound influence of the nitro group on the molecule's electronic properties and reactivity. ontosight.ai The nitro group is strongly electron-withdrawing, which enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. ontosight.aiwikipedia.org This altered reactivity makes nitrobenzoic acids valuable starting materials and intermediates for a wide array of chemical transformations.

In the realm of advanced organic synthesis, nitrobenzoic acids serve as crucial building blocks for the production of a diverse range of more complex molecules. ontosight.aichemiis.com They are fundamental precursors in the manufacturing of dyes, particularly azo dyes, where they contribute to the creation of vibrant and durable colors. chemiis.comguidechem.com Furthermore, their utility extends to the pharmaceutical industry, where they are employed as intermediates in the synthesis of various therapeutic agents. ontosight.aiguidechem.comthermofisher.com For instance, isomers like 3-nitrobenzoic acid and 4-nitrobenzoic acid are precursors to their corresponding aminobenzoic acids, which are key components in the synthesis of dyes and anesthetics like procaine. wikipedia.orgwikipedia.org

Beyond their role as synthetic intermediates, nitrobenzoic acids are instrumental in chemical research for developing new reactions and elucidating reaction mechanisms. chemiis.com Their derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The synthesis of nitrobenzoic acids itself, typically achieved through the nitration of benzoic acid or the oxidation of nitrotoluenes, is a classic and well-studied process in organic chemistry. ontosight.aiwikipedia.orgwikipedia.org The versatility of nitrobenzoic acids solidifies their position as indispensable tools for chemists, bridging the gap between fundamental research and practical applications in materials science and biomedicine. ontosight.aichemicalbook.com

Significance of Dimethyl-Substituted Nitrobenzoic Acids as Versatile Chemical Research Intermediates

The introduction of methyl groups to the nitrobenzoic acid framework gives rise to dimethyl-substituted nitrobenzoic acids, a subclass of compounds with distinct properties and applications. These compounds are recognized as important raw materials and intermediates for organic synthesis, finding use in the development of pharmaceuticals, agrochemicals, and dyestuffs. guidechem.comfishersci.nl

The presence of methyl substituents imparts several key characteristics:

Increased Lipophilicity : Methyl groups are hydrophobic, and their addition to the nitrobenzoic acid structure increases its lipophilicity. This property is particularly relevant in medicinal chemistry, as enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, potentially influencing its pharmacokinetic profile.

Steric Effects : The methyl groups introduce steric bulk, which can influence the molecule's conformation and its interactions with other molecules. These steric effects can direct the course of chemical reactions, leading to specific isomers, and can affect the crystal packing and solid-state properties of the compound.

Thermodynamic Interest : The thermodynamic properties of substituted benzenes are of fundamental interest to chemists for understanding molecular stability and reactivity. nih.gov Methyl-substituted nitrobenzoic acids have been the subject of comprehensive thermochemical studies to determine their enthalpies of formation, providing crucial data for validating theoretical models and understanding the interactions between multiple substituents on a benzene ring. nih.gov

The specific positioning of the dimethyl and nitro groups on the benzoic acid ring allows for the fine-tuning of the molecule's electronic and steric environment. This makes dimethyl-substituted nitrobenzoic acids versatile intermediates, enabling the synthesis of highly specific and complex target molecules. guidechem.com For example, 3-methyl-2-nitrobenzoic acid is a valuable intermediate in the preparation of certain agrochemicals. google.com The ability to systematically vary the substitution pattern makes this class of compounds a rich platform for both fundamental research and industrial application. chemrxiv.org

Rationale for Dedicated Academic Investigation of 3,5-Dimethyl-2-nitrobenzoic Acid

The focused academic investigation of this compound stems from its unique molecular architecture, which combines several features of chemical interest. While it belongs to the broader category of dimethyl-substituted nitrobenzoic acids, its specific substitution pattern—a nitro group positioned ortho to the carboxylic acid and flanked by two meta-directing methyl groups—confers a distinct reactivity profile that makes it a valuable research chemical. fluorochem.co.uka2bchem.com

The primary rationale for its study lies in its role as a specialized building block in organic synthesis. The spatial arrangement of its functional groups—the acidic carboxyl group, the electron-withdrawing nitro group, and the two methyl groups—creates a unique steric and electronic environment. This specific arrangement can be exploited to achieve high selectivity in complex synthetic pathways. The ortho-nitro group significantly influences the acidity and reactivity of the adjacent carboxylic acid, a well-known effect in substituted benzoic acids. ontosight.ai The flanking methyl groups further modulate this electronic effect and impose significant steric hindrance, which can be strategically used to control the regioselectivity of subsequent reactions.

Researchers utilize intermediates like this compound to construct elaborate molecular frameworks that might be difficult to access through other synthetic routes. Its availability as a research-grade chemical facilitates its use in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. a2bchem.com The study of its reactions helps to expand the synthetic chemist's toolkit and provides deeper insights into how steric and electronic effects govern chemical reactivity in polysubstituted aromatic systems.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCXXRETYVGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies and Methodologies for 3,5 Dimethyl 2 Nitrobenzoic Acid

Precursor Synthesis and Functional Group Introduction: Emphasis on Regioselectivity

The successful synthesis of 3,5-Dimethyl-2-nitrobenzoic acid hinges on the careful selection and regioselective functionalization of its precursors. Key to this is the controlled introduction of the nitro and carboxylic acid groups onto the dimethylbenzene scaffold.

Nitration Pathways for Dimethylbenzoic Acid Precursors

The nitration of a dimethylbenzoic acid precursor, typically 3,5-dimethylbenzoic acid, is a critical step that requires precise control to achieve the desired regioselectivity. The directing effects of the existing methyl and carboxyl groups on the aromatic ring play a significant role in determining the position of the incoming nitro group.

A common method involves the use of a nitrating mixture, such as concentrated nitric acid in the presence of a strong acid catalyst like sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically performed at controlled temperatures, often between 0–60°C, to manage the exothermic nature of the reaction and to favor the formation of the desired 2-nitro isomer.

Recent advancements have explored more sustainable nitration strategies to minimize the use of hazardous reagents. One such approach utilizes potassium nitrate (B79036) (KNO₃) in sulfuric acid. This method offers benefits such as the elimination of nitrogen oxide (NOₓ) emissions and shorter reaction times, with reported yields of 85–86% and purities of 99%. Another mild and highly regioselective nitration method employs an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature. rsc.org

| Nitrating Agent | Catalyst/Medium | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Concentrated Nitric Acid | Sulfuric Acid | 0–60 | 85–90 | >99 | |

| Potassium Nitrate | Sulfuric Acid | 0–120 | 85–86 | 99 | |

| Dilute Nitric Acid | Sodium Dodecylsulfate (aq) | Room Temp. | High | High | rsc.org |

Oxidative Functionalization Approaches for Carboxylic Acid Moiety Formation

The formation of the carboxylic acid group can be achieved through the oxidation of a methyl group on a suitable precursor, such as 1,3-dimethyl-2-nitrobenzene (B148808). google.com This approach offers an alternative pathway where the nitro group is introduced prior to the formation of the carboxylic acid.

One patented method describes the air oxidation of 1,3-dimethyl-2-nitrobenzene using a metal catalyst, such as a cobalt(II) or manganese(II) salt, in the presence of an initiator. google.com This reaction is typically carried out under pressure and at elevated temperatures (around 80-120°C) to facilitate the selective oxidation of one of the methyl groups to a carboxylic acid. google.com The use of a solvent like acetic acid is common, although methods that avoid corrosive solvents are being developed to reduce equipment corrosion and production costs. google.com

Other oxidative strategies involve the use of strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, these methods can sometimes lead to over-oxidation or side reactions, necessitating careful control of reaction conditions. Milder and more selective oxidation methods are continually being explored, including catalytic systems that operate under less harsh conditions. organic-chemistry.org

Multi-Step Synthetic Sequences for Targeted this compound Production

The synthesis of this compound is inherently a multi-step process that requires careful planning of the reaction sequence to ensure the correct placement of the functional groups. libretexts.org The order of nitration and oxidation is crucial due to the directing effects of the substituents.

A common synthetic route starts with 3,5-dimethylbenzoic acid, which is first nitrated to introduce the nitro group at the 2-position, as directed by the existing substituents. This is then followed by any necessary purification steps.

Alternatively, a synthesis can commence with a different starting material, such as mesitylene (B46885) (1,3,5-trimethylbenzene). In one reported synthesis, mesitylene is oxidized with dilute nitric acid to form a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid. prepchem.com The desired 3,5-dimethylbenzoic acid is then separated and can be subsequently nitrated.

Another approach involves starting with 3,5-dimethylphenol. The phenol (B47542) is first nitrated to yield 3,5-dimethyl-2-nitrophenol (B181186). The methyl groups can then be oxidized to carboxylic acids using a strong oxidizing agent. This route highlights the versatility in precursor selection based on the desired synthetic strategy.

Catalytic and Reagent-Based Approaches in Synthesis Optimization

The optimization of the synthesis of this compound often involves the use of catalysts and specific reagents to improve yield, selectivity, and reaction conditions.

In the nitration step, the use of an acid catalyst like sulfuric acid is standard to generate the active nitronium ion. As mentioned earlier, greener alternatives are being investigated.

For the oxidation of a methyl group, metal catalysts play a crucial role. Cobalt and manganese salts are effective for the air oxidation of 1,3-dimethyl-2-nitrobenzene. google.com The choice of catalyst can influence the reaction's efficiency and selectivity.

In some synthetic variations, other catalytic systems might be employed. For instance, if a synthetic route involves the coupling of a pre-functionalized aromatic ring, transition metal catalysts like palladium or copper could be utilized. thieme-connect.comacs.org While not directly applied in the primary synthetic routes for this compound, these catalytic C-H functionalization and cross-coupling reactions represent a broad area of research for constructing substituted aromatic compounds. acs.org

Methodologies for Stereochemical Control and Product Purity in Synthetic Processes

While this compound itself is not a chiral molecule, the principles of stereochemical control are paramount in organic synthesis, particularly when this compound is used as an intermediate in the synthesis of more complex, biologically active molecules that may contain stereocenters. unipv.it

The purity of the final product is of utmost importance. Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or water. prepchem.com The purity is often assessed using techniques like melting point determination and spectroscopic methods (e.g., NMR, IR). truman.edusigmaaldrich.com

In multi-step syntheses, purification of intermediates at each stage is crucial to prevent the carry-over of impurities that could interfere with subsequent reactions or contaminate the final product. truman.edu Chromatographic techniques, such as column chromatography, can be employed for the purification of intermediates when simple recrystallization is not sufficient.

The control over regioselectivity during the nitration step is a key aspect of ensuring the final product's purity, as the formation of other nitro-isomers would lead to a mixture that is difficult to separate.

Iii. Chemical Reactivity and Derivatization Studies of 3,5 Dimethyl 2 Nitrobenzoic Acid

Transformations Involving the Nitro Group: Reduction and Substitution Reactions

The nitro group is a key site of reactivity in 3,5-dimethyl-2-nitrobenzoic acid, readily undergoing reduction and, under specific conditions, nucleophilic aromatic substitution.

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 2-amino-3,5-dimethylbenzoic acid. This reaction can be achieved through various methods, including both catalytic hydrogenation and stoichiometric reduction.

Commonly employed catalytic methods involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.com Stoichiometric reducing agents like iron powder in the presence of hydrochloric acid or tin(II) chloride are also effective for this conversion. evitachem.com The resulting aminobenzoic acid is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Comparison of Reduction Methods for this compound

| Reagent/Catalyst | Conditions | Product | Observations |

| H₂/Pd-C | Varies | 2-Amino-3,5-dimethylbenzoic acid | Catalytic method, often high yielding. evitachem.com |

| Fe/HCl | Varies | 2-Amino-3,5-dimethylbenzoic acid | Stoichiometric method, cost-effective. evitachem.com |

| SnCl₂ | Varies | 2-Amino-3,5-dimethylbenzoic acid | Stoichiometric method. |

The electron-withdrawing nature of the nitro group, in conjunction with the carboxylic acid, activates the aromatic ring towards nucleophilic aromatic substitution (SNAг). While less common than electrophilic substitution on this ring, under forcing conditions, the nitro group can be displaced by strong nucleophiles. The presence of two electron-withdrawing groups (nitro and carboxyl) facilitates the attack of nucleophiles on the ring, leading to the substitution of the nitro group. The success and regioselectivity of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, including esterification, amidation, and the formation of more reactive derivatives like acyl halides and anhydrides.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via the Fischer esterification mechanism, where the protonated carboxylic acid is attacked by the alcohol nucleophile. The steric hindrance from the ortho-nitro group and the methyl groups can influence the rate of esterification. For instance, the formation of ethyl 3,5-dimethyl-2-nitrobenzoate is a known reaction. evitachem.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions, which is a common strategy for more complex alcohols. jocpr.com

Table 2: Esterification of this compound

| Alcohol | Catalyst/Reagent | Product | Reference |

| Ethanol (B145695) | H₂SO₄ | Ethyl 3,5-dimethyl-2-nitrobenzoate | evitachem.com |

| Methanol | H₂SO₄ | Methyl 3,5-dimethyl-2-nitrobenzoate | |

| Various | DCC/DMAP | Corresponding Ester | jocpr.com |

For reactions requiring a more activated carboxylic acid derivative, this compound can be converted into its corresponding acyl halide or anhydride. Acyl chlorides can be prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl halides are highly reactive intermediates for the synthesis of esters and amides, particularly when direct esterification or amidation is sluggish.

Symmetrical anhydrides can be formed from the carboxylic acid, and mixed anhydrides can also be prepared. clockss.org For example, 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a powerful dehydrating agent used for macrolactonization and other esterification and amidation reactions. wikipedia.orgtcichemicals.com While not identical, the principles of using substituted benzoic anhydrides as activating agents are relevant. The formation of such anhydrides from this compound would provide a reactive intermediate for various coupling reactions. clockss.org The synthesis of anhydrides can be achieved using reagents like oxalyl chloride in the presence of triphenylphosphine (B44618) oxide. acs.org

Electrophilic Aromatic Substitution and Directed Functionalization of the Aromatic Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups. mnstate.edulibretexts.org Both of these groups are meta-directing. youtube.comvaia.com Therefore, any further electrophilic substitution would be expected to occur at the C4 or C6 positions, which are meta to the nitro and carboxyl groups, respectively. However, the existing substitution pattern, particularly the steric hindrance from the two methyl groups and the deactivating effect of the nitro and carboxyl groups, makes further substitution challenging and often requires harsh reaction conditions. libretexts.org

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic placement of dimethyl and nitro functionalities on the benzoic acid scaffold makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in various research fields. The chemical handles—the carboxylic acid, the nitro group, and the activated aromatic ring—allow for a diverse range of derivatization reactions. These reactions are often aimed at creating novel compounds with specific biological activities or material properties. Research in this area focuses on multi-step synthetic pathways to construct elaborate molecular architectures.

One common derivatization strategy involves the transformation of the carboxylic acid group into amides. For instance, analogous to the synthesis utilizing the closely related 3-methyl-2-nitrobenzoic acid, this compound can be converted into its corresponding N,N-dimethylamide derivative. google.com This type of reaction is typically achieved by activating the carboxylic acid, for example with phosphorus oxychloride, followed by reaction with a suitable amine. google.com The resulting amide can serve as a key intermediate for further functionalization.

A more complex application of this compound as a starting material is in the synthesis of heterocyclic compounds with potential biological activity. For example, a multi-step synthesis starting from the related 5-methyl-2-nitrobenzoic acid has been developed to produce triketone-containing quinazoline-2,4-dione derivatives. sioc-journal.cn These compounds have been investigated for their herbicidal activity as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). sioc-journal.cn A similar synthetic route could be envisioned starting from this compound to generate a library of novel quinazolinedione derivatives for structure-activity relationship (SAR) studies.

The general synthetic approach to such advanced derivatives often involves initial modification of the carboxylic acid and/or reduction of the nitro group, followed by cyclization and further functionalization reactions. The presence of the two methyl groups on the aromatic ring in this compound can influence the reactivity and solubility of the intermediates and final products, and potentially modulate the biological activity of the resulting derivatives.

Table 1: Example of Amide Derivative Synthesis from a Related Nitrobenzoic Acid

This table outlines the synthesis of N,N-dimethyl-3-methyl-2-nitrobenzamide, a reaction analogous to what could be performed on this compound. google.com

| Starting Material | Reagents | Product | Yield (%) |

| 3-Methyl-2-nitrobenzoic acid | POCl3, DMF | N,N-Dimethyl-3-methyl-2-nitrobenzamide | 90 |

Table 2: Illustrative Multi-step Synthesis of a Bioactive Derivative from a Related Nitrobenzoic Acid

This table illustrates a potential synthetic pathway towards complex heterocyclic derivatives, using the synthesis of triketone-containing quinazoline-2,4-diones from 5-methyl-2-nitrobenzoic acid as an example. sioc-journal.cn A similar pathway could be adapted for this compound.

| Step | Reaction | Intermediate/Product |

| 1 | Oxidation | 2-Nitroisophthalic acid |

| 2 | Esterification | Dimethyl 2-nitroisophthalate |

| 3 | Reduction | Dimethyl 2-aminoisophthalate |

| 4-9 | Further Reactions | Triketone-containing quinazoline-2,4-dione derivatives |

Iv. Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 2 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3,5-dimethyl-2-nitrobenzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the nitro and carboxyl groups. Protons adjacent to the electron-withdrawing nitro group are typically shifted downfield. The methyl groups on the benzene (B151609) ring appear as singlets, with their specific chemical shifts confirming their positions.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in resolving any ambiguities in the one-dimensional spectra. These advanced experiments map the connectivity between protons and carbons, providing definitive structural confirmation by showing correlations between neighboring and long-range coupled nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is based on typical chemical shift ranges for similar functional groups and substitution patterns.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 10.0 - 13.0 | - |

| Aromatic H | 7.5 - 8.5 | 120 - 150 |

| Methyl H | 2.3 - 2.6 | 20 - 25 |

| Carboxylic Acid C | - | 165 - 175 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic C-H | - | 120 - 135 |

| Methyl C | - | 20 - 25 |

Vibrational and Electronic Spectroscopy (Infrared and UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy are essential for identifying the functional groups present in this compound and understanding its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually around 1700-1725 cm⁻¹. The presence of the nitro group is confirmed by two distinct and strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. Additional bands corresponding to aromatic C-H stretching, C=C ring stretching, and methyl group deformations further corroborate the structure.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions of the aromatic ring and n→π* transitions associated with the carbonyl and nitro groups. For instance, a study on a similar compound, p-nitrobenzoic acid, revealed its electronic absorption spectrum which is used to understand nucleation behavior in various solvents. iucr.org The position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Nitro Group | Asymmetric Stretch | 1520 - 1560 |

| Nitro Group | Symmetric Stretch | 1345 - 1385 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl Group | C-H Stretch | 2850 - 2960 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

Upon ionization, typically through methods like electrospray ionization (ESI) or electron impact (EI), the molecule can fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or a methyl group (-CH₃). For example, a related compound, methyl 4,5-dimethyl-2-nitrobenzoate, shows a molecular ion peak at an m/z of 209, with fragmentation patterns indicating the loss of the methyl ester group and the nitro group. The resulting fragment ions are characteristic of the molecule and serve as a fingerprint for its identification and for assessing its purity.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsion angles with high accuracy.

This technique is also invaluable for studying the formation of co-crystals. This compound, with its hydrogen bond donor (carboxylic acid) and acceptor (nitro group) sites, has the potential to form co-crystals with other molecules. The study of such co-crystals is a growing area of crystal engineering. Research on the related 3,5-dinitrobenzoic acid has shown its ability to form co-crystals with various coformers, held together by hydrogen bonding and other intermolecular forces. acs.orgresearchgate.net X-ray diffraction analysis of these co-crystals reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.netrsc.org For instance, studies on co-crystals of 3,5-dinitrobenzoic acid have detailed the hydrogen bonding patterns and π-π interactions that dictate the supramolecular structure. researchgate.netrsc.org

Table 3: Potential Crystallographic Data for this compound (Hypothetical) This table presents hypothetical data based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 |

| b (Å) | ~9 |

| c (Å) | ~10 |

| β (°) | ~95 |

| Volume (ų) | ~850 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.6 |

Integration of Experimental Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational predictions, primarily using Density Functional Theory (DFT), offers a powerful approach to the characterization of this compound. DFT calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra. researchgate.net

By comparing the computationally predicted spectra with the experimental data, a more refined and confident assignment of spectral features can be achieved. For example, DFT calculations can help to resolve ambiguities in the assignment of complex vibrational modes in the IR spectrum or to predict the ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net Furthermore, computational methods can provide insights into molecular properties that are not directly accessible through experimental means, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.net This integrated approach has been successfully applied to the study of related nitrobenzoic acids and their complexes, demonstrating the synergy between experimental and theoretical methods. iucr.orgresearchgate.net

V. Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 2 Nitrobenzoic Acid

Electronic Structure and Reactivity Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic makeup and reactivity of 3,5-Dimethyl-2-nitrobenzoic acid. These computational tools allow for the detailed exploration of the molecule's electron distribution and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has proven to be an effective method for predicting the molecular structure and vibrational frequencies of nitro-containing aromatic compounds. researchgate.netnih.gov DFT calculations, particularly using the B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying polyatomic molecules. researchgate.netscience.gov For related nitrobenzoic acid derivatives, DFT has been used to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic properties. researchgate.netniscpr.res.in The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and potential for intramolecular charge transfer. researchgate.netniscpr.res.in

Computational studies on similar molecules, such as 3,5-dinitrobenzoic acid, have utilized DFT to analyze vibrational spectra and Mulliken population, revealing interactions like C-N-O···H-C and C-O···H-C. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, helps to elucidate hyperconjugative interactions and electron density transfer within the molecule. researchgate.net

| Property | Description | Significance |

|---|---|---|

| $E_{HOMO}$ (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| $E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons (electrophilicity). |

| Energy Gap ($\Delta$E) | The difference between $E_{LUMO}$ and $E_{HOMO}$. | Relates to chemical stability and reactivity. A larger gap suggests higher stability. researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting energetic and spectroscopic properties. cdnsciencepub.comaps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally intensive but offer benchmark-quality results for smaller systems. mdpi.com For complex molecules, a combination of ab initio and DFT methods is often employed to achieve a balance between accuracy and computational feasibility. researchgate.net High-precision spectroscopic data from experiments can be compared with ab initio calculations to validate and refine theoretical models, leading to a deeper understanding of nuclear and molecular structures. aps.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, chemists can elucidate reaction mechanisms and identify the high-energy transition states that govern reaction rates.

DFT studies on related systems have been used to investigate SN2 reaction mechanisms, revealing that the conformation of the transition state ring, rather than the ground state ring strain, can dictate the regioselectivity of a reaction. rsc.org For reactions involving disulfides and sulfenic acids, computational modeling has shown that the reaction proceeds through a concerted mechanism. semanticscholar.orgnih.gov These studies often involve optimizing the geometries of reactants, products, and transition states, and verifying them through frequency calculations. semanticscholar.orgnih.gov The insights gained from such computational analyses are critical for understanding and predicting the outcomes of chemical transformations. researchgate.netub.edu

Intermolecular Interactions and Crystal Packing Theory in Solid-State Systems

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Computational methods play a crucial role in understanding and predicting these interactions, which ultimately determine the physical properties of the solid material.

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Strong Hydrogen Bonds (O-H···O) | Interaction between a hydrogen atom bonded to an oxygen and another oxygen atom. | 15-40 researchgate.net |

| Weak Hydrogen Bonds (C-H···O) | Interaction between a hydrogen atom bonded to a carbon and an oxygen atom. | < 4 researchgate.net |

| Van der Waals Interactions | Weak, non-specific attractions between molecules. | Variable |

| $\pi$-$\pi$ Stacking | Attractive, noncovalent interactions between aromatic rings. | Variable |

Computational studies have been conducted to investigate the formation of solid solutions in binary systems of substituted nitrobenzoic acids. chemrxiv.orgchemrxiv.orgresearchgate.net These studies show that the likelihood of solid solution formation is influenced by both the nature of the substituent groups and their positions on the benzene (B151609) ring. chemrxiv.orgchemrxiv.org While computational calculations of intermolecular interaction energies can provide insights, they may not always be sufficient to rationalize the experimentally observed solubility limits. chemrxiv.orgresearchgate.net This indicates that the formation of solid solutions is a complex phenomenon that depends on a subtle interplay of energetic and geometric factors within the crystal lattice. lu.lv

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic parameters of this compound, which can then be validated against experimental data from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. This synergy between theory and experiment allows for a comprehensive assignment of vibrational modes.

Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to calculate the optimized geometry and harmonic vibrational frequencies of the molecule. researchgate.net The theoretical vibrational wavenumbers are often scaled to better align with experimental values, correcting for anharmonicity and the limitations of the theoretical model.

Key vibrational modes for related nitrobenzoic acids that are analyzed include:

O-H stretching: Associated with the carboxylic acid group.

C-H stretching: Arising from the aromatic ring and methyl groups.

C=O stretching: A characteristic band for the carbonyl group in the carboxylic acid.

NO2 stretching: Both symmetric and asymmetric stretching vibrations of the nitro group are prominent. researchgate.net

C-N stretching: The vibration of the bond connecting the nitro group to the benzene ring.

Ring vibrations: In-plane and out-of-plane bending and stretching of the benzene ring.

For instance, in studies of similar molecules like 3,5-dinitrobenzoic acid, the asymmetric and symmetric stretching vibrations of the NO2 group are predicted and observed in specific regions of the infrared spectrum. researchgate.net The calculated spectra are then compared with the experimentally recorded FT-IR and FT-Raman spectra to validate the accuracy of the computational model. A strong correlation between the theoretical and experimental data provides confidence in the structural and electronic properties derived from the calculations.

Below is a representative table comparing theoretical and experimental vibrational frequencies for a related nitrobenzoic acid, illustrating the typical level of agreement achieved.

| Vibrational Assignment | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| OH Stretch | 3413 | 3422 | - |

| Aromatic CH Stretch | 3078 | 3083 | 3072 |

| Carbonyl C=O Stretch | 1660 | 1694 | - |

| Asymmetric NO₂ Stretch | 1540 | 1535 | - |

| Symmetric NO₂ Stretch | 1349 | 1340 | 1352 |

| C-N Stretch | - | - | - |

Note: The data in this table is illustrative and based on findings for similar nitro-substituted benzoic acids. researchgate.netmkjc.inresearchgate.net Specific experimental and theoretical values for this compound would require dedicated studies.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. bohrium.com These simulations model the atomic motions of the molecule, providing insights into its flexibility, stable conformations, and intermolecular interactions.

By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how its conformation might change. ifremer.fr For molecules with rotatable bonds, like the carboxylic acid and nitro groups attached to the benzene ring, MD simulations can reveal the energy barriers between different rotational isomers (conformers) and their relative populations. ifremer.fr

MD simulations can also provide information on the stability of the molecule. The root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation is a common metric used to assess whether the molecule remains in a stable conformation. researchgate.net

The following table outlines the key parameters and potential findings from a molecular dynamics simulation study of a molecule like this compound.

| Simulation Parameter | Description | Potential Insights for this compound |

| Force Field | A set of parameters that defines the potential energy of the system. | Determines the accuracy of the simulated interactions. |

| Solvent Model | Explicit or implicit representation of the solvent environment. ifremer.fr | Reveals the influence of the solvent on conformational preferences. |

| Simulation Time | The duration of the simulation, typically in nanoseconds. | Allows for the observation of conformational changes and equilibration. |

| Temperature and Pressure | Controlled parameters to mimic experimental conditions. | Ensures the simulation is representative of a specific state. |

| Conformational Analysis | Identification of low-energy conformers and rotational barriers. | Understanding the flexibility of the carboxylic acid and nitro groups. ifremer.fr |

| RMSD Analysis | Calculation of the root-mean-square deviation of atomic positions. researchgate.net | Assessment of the structural stability of the molecule over time. |

This table provides a general framework for MD simulations. The specific results would depend on the actual simulation performed.

Through such computational investigations, a deeper understanding of the structure-property relationships of this compound can be achieved, complementing and guiding experimental research.

Vi. Coordination Chemistry Research Featuring 3,5 Dimethyl 2 Nitrobenzoic Acid As a Ligand

Design Principles for Metal Complexes Incorporating Benzoic Acid Ligands

The design of metal complexes with benzoic acid ligands, including 3,5-Dimethyl-2-nitrobenzoate, is guided by several key principles. The formation of these complexes is a process of self-assembly, driven by the interaction between metal ions, which act as Lewis acids, and the organic ligand, which provides lone pairs of electrons and functions as a Lewis base.

Key design considerations include:

Hard and Soft Acid-Base (HSAB) Principle : The stability of a metal complex is influenced by the compatibility between the metal ion and the coordinating atoms of the ligand. The oxygen atoms of the carboxylate group are hard bases, thus they tend to form more stable complexes with hard acid metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺, Eu³⁺).

Chelate and Macrocyclic Effects : Polydentate ligands, which can bind to a metal ion through multiple donor atoms to form rings, generally create more stable complexes than monodentate ligands. While benzoic acids are typically monodentate or bridging, the potential for the ortho-nitro group to participate in coordination could introduce a chelate effect, enhancing stability. The formation of 5- or 6-membered chelate rings is generally the most stable.

Steric Hindrance : The substituents on the benzoic acid ring play a crucial role. In 3,5-Dimethyl-2-nitrobenzoic acid, the nitro group at the ortho position and the methyl group at the 3-position can create significant steric hindrance. This can influence the coordination geometry, potentially preventing the formation of some higher coordination number complexes and favoring specific isomers.

Supramolecular Assembly : Non-covalent interactions such as hydrogen bonding and π–π stacking are vital in organizing the metal complexes into larger, ordered structures (supramolecular architectures). The aromatic ring of the benzoate (B1203000) ligand facilitates π–π stacking interactions, which can stabilize the crystal packing of the resulting complexes.

Synthetic Approaches for 3,5-Dimethyl-2-nitrobenzoate Metal Complexes

The synthesis of metal complexes with substituted benzoate ligands is typically achieved through straightforward reaction pathways. While specific literature on 3,5-Dimethyl-2-nitrobenzoate complexes is scarce, synthetic methods can be inferred from analogous systems, such as those involving 2-nitrobenzoic acid.

A common method involves the reaction of a soluble metal salt, often a nitrate (B79036) or sulfate (B86663), with the deprotonated form of the benzoic acid ligand in a suitable solvent. For instance, the synthesis of a copper(II) complex with 2-nitrobenzoic acid was successfully achieved by reacting copper(II) sulfate pentahydrate with 2-nitrobenzoic acid and a secondary ligand (N,N,N',N'-tetramethylethylenediamine) in a basic solution iucr.org. Similarly, bis-hydrazine metal complexes of o-nitrobenzoate have been prepared by mixing an aqueous solution of the respective metal nitrate hydrate (B1144303) with an aqueous solution containing o-nitrobenzoic acid and hydrazine (B178648) hydrate mdpi.com. These solution-based methods allow for the controlled precipitation of the desired metal complex.

Solvothermal synthesis is another powerful technique, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. This approach can yield crystalline products, including metal-organic frameworks (MOFs), by facilitating the self-assembly of metal ions and organic ligands into extended network structures.

Elucidation of Coordination Modes and Geometries in Transition Metal Complexes

The 3,5-Dimethyl-2-nitrobenzoate ligand can coordinate to metal centers through various modes, primarily involving the carboxylate group. The participation of the nitro group in coordination is also a possibility, though less common for 3d transition metals.

Coordination Modes of the Carboxylate Group:

Monodentate : One oxygen atom of the carboxylate group binds to the metal center. This is observed in a copper(II) complex with 2-nitrobenzoate, [Cu(2-nitrobenzoate)₂(tmeda)] iucr.org.

Bidentate Chelating : Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging : Each oxygen atom of the carboxylate group binds to a different metal center, linking metal ions to form dimers or polymers.

In studies of the related 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand, it was found that with 3d transition metals, coordination occurs almost exclusively through the carboxylate group. The nitro groups participated in coordination in only a very small fraction of the reported structures. A similar preference is expected for 3,5-Dimethyl-2-nitrobenzoate due to the electronic properties of 3d metals.

Coordination Geometries: The steric and electronic properties of the ligands surrounding a metal center dictate the final coordination geometry. For transition metal complexes with benzoate-type ligands, several common geometries are observed:

Distorted Square-Planar : As seen in the [Cu(2-nitrobenzoate)₂(tmeda)] complex, where the Cu(II) atom is coordinated by two oxygen atoms from two separate benzoate ligands and two nitrogen atoms from the secondary ligand iucr.org.

Octahedral : A common geometry for many transition metals, involving coordination to six ligands.

Tetrahedral : Often observed for metals like Zn(II) and Cd(II).

The steric bulk introduced by the ortho-nitro group and the adjacent methyl group in this compound would likely favor less crowded geometries and may influence the adoption of distorted coordination environments.

Below is a table summarizing the crystallographic data for an analogous copper(II) complex with 2-nitrobenzoic acid.

| Parameter | Value for [Cu(2-nitrobenzoate)₂(tmeda)] |

|---|---|

| Chemical Formula | C₂₀H₂₄CuN₄O₈ |

| Formula Weight | 528.00 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 16.2952 (4) |

| b (Å) | 10.3869 (3) |

| c (Å) | 13.6262 (4) |

| V (ų) | 2306.13 (11) |

| Coordination Geometry | Distorted Square-Planar |

Electronic and Structural Characterization of Metal-Ligand Interactions

The interaction between 3,5-Dimethyl-2-nitrobenzoate and a metal ion can be characterized using a combination of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is crucial for confirming the coordination of the carboxylate group. The deprotonation of the carboxylic acid and its coordination to a metal ion lead to a characteristic shift in the vibrational frequencies of the C=O and C-O bonds. Typically, the strong absorption band of the C=O group in the free acid disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (monodentate, bidentate, or bridging).

UV-Visible Spectroscopy : The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion. These transitions are sensitive to the coordination environment and geometry of the complex. The spectra typically show shifts in the ligand's internal π-π* and n-π* transition bands upon coordination.

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex. It provides data on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-π stacking. For example, in the crystal structure of [Cu(2-nitrobenzoate)₂(tmeda)], the Cu—O bond length was determined to be 1.9589 (11) Å, and the structure was stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions iucr.org.

The following table presents key spectroscopic data for a related metal complex system.

| Technique | Observation | Interpretation |

|---|---|---|

| FTIR Spectroscopy | Disappearance of ν(C=O) of the free acid; appearance of νₐₛ(COO⁻) and νₛ(COO⁻) bands. | Confirmation of carboxylate group coordination to the metal center. |

| UV-Visible Spectroscopy | Shifts in ligand-centered π-π* and n-π* transitions; new bands in the visible region. | Indicates metal-ligand interaction and provides information on d-d transitions and coordination geometry. |

| X-ray Crystallography | Provides precise bond lengths (e.g., M-O, M-N), bond angles, and overall geometry. | Definitive elucidation of the solid-state structure and packing. |

Theoretical Insights into Complex Stability and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the electronic structure, stability, and reactivity of metal complexes that may be difficult to probe experimentally.

DFT calculations can be employed to:

Optimize Geometries : Predict the most stable three-dimensional structure of a complex, which can then be compared with experimental data from X-ray crystallography.

Analyze Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic properties and reactivity of a complex. The HOMO-LUMO energy gap (ΔE) is an indicator of the complex's kinetic stability and chemical reactivity. DFT studies on complexes of 3,5-dinitrobenzoic acid have analyzed these parameters to understand their electronic behavior.

Calculate Vibrational Frequencies : Theoretical calculations can predict the IR spectrum of a complex, which aids in the assignment of experimental vibrational bands and confirms the coordination mode.

Map Molecular Electrostatic Potential (MEP) : MEP surfaces reveal the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting how the complex will interact with other molecules.

Determine Bond Dissociation Enthalpies : The strength of the metal-ligand bond can be calculated to provide a quantitative measure of the stability of the complex.

These theoretical studies provide a deeper understanding of the nature of the metal-ligand bond and can predict the behavior of new, unsynthesized complexes, guiding future experimental work in the coordination chemistry of this compound.

Vii. Advanced Research Applications of 3,5 Dimethyl 2 Nitrobenzoic Acid in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

The molecular structure of 3,5-dimethyl-2-nitrobenzoic acid, featuring multiple reactive sites, establishes it as a versatile intermediate for the synthesis of a wide array of organic scaffolds. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol, providing a handle for molecular elaboration. Simultaneously, the nitro group can be reduced to an amine, opening pathways to an entirely different set of derivatives, including amides, sulfonamides, and diazotized compounds.

The reduction of the nitro group is a particularly powerful transformation, converting the electron-withdrawing nature of the nitro substituent into the electron-donating and nucleophilic amino group. This process yields 2-amino-3,5-dimethylbenzoic acid, a valuable anthranilic acid derivative. This scaffold is a precursor to various heterocyclic systems, such as quinazolinones and benzodiazepines, which are prominent in medicinal chemistry.

Research into related nitrobenzoic acids has demonstrated their utility as foundational materials in organic synthesis. fishersci.comguidechem.com For instance, the reduction of the nitro group in 3,5-dimethyl-2-nitrophenol (B181186) yields 3,5-dimethyl-2-aminophenol, showcasing a common synthetic strategy for this class of compounds. The strategic placement of the methyl groups in this compound offers steric influence that can direct the regioselectivity of further reactions, allowing for the controlled synthesis of complex, substituted aromatic systems.

| Reaction Type | Key Reagents | Resulting Functional Group | Potential Organic Scaffold |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Amino Group (-NH₂) | 2-Amino-3,5-dimethylbenzoic acid |

| Carboxylic Acid Esterification | Methanol, Acid Catalyst | Methyl Ester (-COOCH₃) | Methyl 3,5-dimethyl-2-nitrobenzoate |

| Carboxylic Acid Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) | N-Substituted-3,5-dimethyl-2-nitrobenzamides |

Contributions to the Development of New Agrochemical Research Compounds

In the field of agrochemical research, nitroaromatic compounds are important pharmacophores and synthetic intermediates. The compound 3-methyl-2-nitrobenzoic acid serves as a key intermediate in the production of major commercial insecticides such as Rynaxypyr® and Cyazypyr®. google.com Similarly, other isomers like 3,5-dimethyl-4-nitrobenzoic acid are recognized as important intermediates for agrochemicals. fishersci.com

Following this precedent, this compound represents a valuable scaffold for the development of new agrochemical candidates. The specific arrangement of its substituents can be systematically modified to explore structure-activity relationships. For example, the carboxylic acid moiety can be converted into various esters or amides, which are common functional groups in active pesticidal molecules. The nitro group is a crucial feature that can be retained or transformed to fine-tune the biological activity and physical properties of the resulting compounds. Research on fenitrothion, an organophosphorus insecticide, involves its hydrolysate 3-methyl-4-nitrophenol, a compound class that can be synthetically linked to nitrobenzoic acids through oxidation, further highlighting the relevance of these structures in agrochemistry. semanticscholar.org

Potential in the Synthesis of Advanced Pharmaceutical Research Intermediates

The synthesis of novel pharmaceuticals often relies on the availability of versatile chemical building blocks. Nitrobenzoic acids and their derivatives are considered essential materials for the pharmaceutical industry due to their synthetic utility. nih.gov The structural features of this compound make it a promising candidate for constructing advanced pharmaceutical intermediates.

The dual functionality of the carboxylic acid and nitro groups allows for orthogonal chemical modifications, enabling the construction of complex molecules. For instance, the carboxylic acid can be used as an anchor point to link the molecule to other fragments, while the nitro group can be later transformed to introduce an amino group, which is a key basic center in many active pharmaceutical ingredients (APIs). Derivatives of the closely related 3,5-dimethyl-2-nitrophenol have been investigated for potential antimicrobial and anticancer properties, suggesting that the 3,5-dimethyl-2-nitroaryl scaffold is a promising pharmacophore. The conversion of this nitrophenol to this compound via oxidation of a side chain is a plausible synthetic route, positioning the acid as a direct precursor for such research. Furthermore, nitrobenzoic acids have been used in late-stage drug modification and the synthesis of drug conjugates. acs.org

Exploration in the Context of Functional Organic Materials Research

The application of aromatic carboxylic acids extends beyond biology-focused fields into materials science. The rigid structure and defined electronic properties of this compound make it an interesting building block for functional organic materials. Research on the related 3-methyl-2-nitrobenzoic acid has shown its utility in the synthesis of highly branched polymers and multi-pyridine compounds with unique architectures, indicating potential applications in specialized functional materials. guidechem.com

The carboxylate group of this compound can coordinate to metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The presence of the nitro group can influence the electronic properties of these materials, potentially leading to applications in gas storage, catalysis, or sensing. The synergy between a nitrobenzoic acid-derived ligand and a metal center can result in materials with enhanced properties. nih.gov Additionally, the aromatic core of this compound could be incorporated into the backbone of polymers or as a pendant group to create materials with high thermal stability or specific optical properties, such as in the development of novel dyes. guidechem.comresearchgate.net

Application in Novel Reagent Development and Methodologies in Organic Chemistry

In organic chemistry, the development of new reagents and synthetic methods is crucial for advancing the field. The unique structure of this compound gives it potential as a specialized reagent or as a substrate in methodological studies. A well-known example from this chemical family is 5,5'-dithiobis(2-nitrobenzoic acid), or Ellman's reagent, which is derived from a related nitrobenzoic acid and is widely used for the quantification of thiol groups in biochemistry. scbt.comresearchgate.netottokemi.com

This precedent suggests that derivatives of this compound could be designed to act as novel analytical reagents. The electron-withdrawing nitro group can activate the molecule for certain reactions, and the carboxylic acid provides a handle for immobilization onto solid supports or for linking to reporter molecules. The steric hindrance from the methyl groups could also be exploited to create shape-selective reagents. Moreover, the compound can serve as a challenging substrate for the development of new synthetic methodologies, such as regioselective C-H activation, decarboxylative coupling, or novel reductions of sterically hindered nitro groups.

Viii. Future Research Directions and Emerging Frontiers for 3,5 Dimethyl 2 Nitrobenzoic Acid

Development of Sustainable and Green Chemistry Synthetic Routes

A primary focus for future research is the development of synthetic pathways for 3,5-Dimethyl-2-nitrobenzoic acid that align with the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable feedstocks. Current industrial syntheses often rely on harsh nitrating agents and produce significant waste streams. google.com Future work will likely concentrate on cleaner and more efficient alternatives.

Key areas of investigation include:

Alternative Nitrating Agents: Research into nitrating systems that avoid the use of mixed nitric and sulfuric acids is crucial. A new environmental friendly nitration process for the synthesis of the related 5-methyl-2-nitrobenzoic acid has been developed using a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). researchgate.netresearchgate.net This method improves reaction selectivity and yield while reducing environmental pollution by replacing sulfuric acid as the catalyst. google.com Another approach involves using potassium nitrate (B79036) (KNO₃) in sulfuric acid, which has been shown to be a safer nitrating agent for some phenolic substrates, a strategy that could potentially be adapted.

Catalytic Oxidation: Exploring catalytic air oxidation of the precursor 2,3-dimethylnitrobenzene presents a greener route to the carboxylic acid. A patented process for the related isomer, 3-methyl-2-nitrobenzoic acid, utilizes air as the oxidant in the presence of a metal catalyst, which is a more sustainable approach than using stoichiometric oxidants. google.com

Solvent Replacement: The use of safer, more environmentally benign solvents is a cornerstone of green chemistry. ijper.org Future syntheses could explore the use of ionic liquids or supercritical fluids, which have negligible vapor pressure and can often be recycled, reducing volatile organic compound (VOC) emissions. ijper.org

The table below summarizes potential green chemistry approaches for the synthesis of substituted nitrobenzoic acids.

| Green Chemistry Approach | Traditional Method | Proposed Alternative | Potential Benefits |

| Nitration | Mixed H₂SO₄/HNO₃ | HNO₃/Acetic Anhydride researchgate.netgoogle.com | Reduced acid waste, improved selectivity |

| Oxidation | Stoichiometric Oxidants (e.g., CrO₃) | Catalytic Air Oxidation google.com | Use of a sustainable oxidant (air), reduced metal waste |

| Solvent | Dichloromethane, Dichloroethane | Ionic Liquids, Supercritical Fluids ijper.org | Reduced VOCs, potential for solvent recycling, enhanced safety |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

For this compound, future research will likely leverage AI and ML in several key areas:

Property Prediction: Machine learning models are being successfully employed to predict the physicochemical properties and reactivity of benzoic acid derivatives. bohrium.comrsc.org For instance, ML algorithms combined with quantum chemical calculations have been used to accurately predict Hammett constants for a large set of substituted benzoic acids, which quantify the electron-donating or -withdrawing power of substituents. acs.orgchemrxiv.orgresearchgate.net Similar models could be developed to predict properties like solubility, acidity, and biological activity for novel derivatives of this compound, guiding experimental work towards compounds with desired characteristics.

Retrosynthetic Analysis: AI-driven retrosynthesis tools can propose viable synthetic pathways for complex molecules. chemical.ai By training on vast reaction databases, these algorithms can identify not only known routes but also novel and potentially more efficient synthetic strategies, minimizing trial-and-error in the lab. pharmafeatures.com

Catalyst and Reaction Optimization: AI can screen vast chemical spaces to identify optimal catalysts or reaction parameters (e.g., temperature, solvent) to maximize yield and selectivity, reducing waste and energy expenditure. mdpi.com

The table below outlines how AI/ML can be applied to the study of this compound.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Develop ML models trained on quantum chemical and structural descriptors to predict properties (e.g., Hammett constants, solubility, bioactivity) of new derivatives. bohrium.comrsc.org | Accelerates the design of functional molecules by prioritizing synthesis of the most promising candidates. |

| Retrosynthesis | Utilize AI platforms to generate and rank potential synthetic routes to novel, complex structures derived from the core molecule. acs.org | Reduces time and cost associated with experimental route scouting; uncovers innovative synthetic pathways. pharmafeatures.com |

| Process Optimization | Employ algorithms to optimize reaction conditions for synthesis and transformations, improving efficiency and sustainability. mdpi.com | Increases reaction yields, minimizes byproducts, and lowers energy consumption. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Expanding the synthetic toolkit for modifying this compound is essential for accessing new chemical space and creating functional molecules. Future research will focus on discovering and applying novel reaction pathways and advanced catalytic methods.

Promising areas for exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the methyl groups or the aromatic ring offers a more atom-economical approach than traditional multi-step methods. Catalytic systems that can selectively activate these bonds would enable the direct introduction of new functional groups.

Novel Catalytic Cycles: The development of unique catalytic transformations is a continuing frontier. For example, a novel reaction pathway has been identified for the acylation of aromatic hydrocarbons using substituted benzoic acids, which proceeds through an unexpected mechanism. unlp.edu.ar Exploring whether this compound can participate in similar or other undiscovered catalytic cycles could lead to new synthetic methodologies.

Enantioconvergent Catalysis: For derivatives of this compound that are chiral, metal-catalyzed enantioconvergent transformations could be employed to convert racemic starting materials into a single enantiomer product with high efficiency. nih.govacs.org

Combined Organocatalysis and Metal Catalysis: Synergistic catalysis, which combines the reactivity of organocatalysts and transition metals, can enable transformations not possible with either catalyst alone. d-nb.info Applying these combined systems to derivatives of this compound could unlock new reaction pathways for asymmetric synthesis.

Biocatalysis and Biomimetic Pathways: The degradation of a related compound, 2-chloro-4-nitrobenzoic acid, by bacteria has been shown to proceed through a novel pathway involving mono-oxygenase enzymes. asm.org This suggests that biocatalytic or biomimetic systems could be developed for selective transformations of this compound under mild, environmentally friendly conditions.

Advanced Materials Science Applications and Functional Compound Development

The unique substitution pattern of this compound—featuring a carboxylic acid for coordination, a nitro group for electronic modulation, and methyl groups for structural control—makes it a promising building block for advanced materials.

Future research is expected to target its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group is an excellent ligand for coordinating with metal ions to form extended network structures. mdpi.com Related nitrobenzoic acids have been used to construct 2D and 3D coordination polymers with interesting topologies and properties. researchgate.net this compound could be used to synthesize new MOFs with potential applications in gas storage, separation, or catalysis.

Functional Polymers: The molecule can be incorporated into polymers to impart specific properties. For instance, 3,5-dinitrobenzoic acid has been used to chemically modify methacrylate (B99206) polymers, creating new materials with altered thermal and mechanical characteristics. jocpr.com Similarly, this compound could be used as a monomer or modifying agent to develop specialty polymers. The related 3-methyl-2-nitrobenzoic acid has shown promise in the synthesis of highly branched polymers. guidechem.com

Dyes and Pigments: Nitroaromatic compounds are frequently used in the synthesis of dyes. fishersci.com The electronic properties conferred by the nitro and methyl groups suggest that derivatives of this compound could serve as intermediates for novel active dyes with high fastness. guidechem.com

Biologically Active Compounds: Nitrobenzoic acids are important intermediates in the pharmaceutical industry. mdpi.comontosight.ainih.gov The core structure of this compound can be a starting point for the synthesis of new therapeutic agents. For example, related nitrobenzoic acid scaffolds have been used to develop inhibitors of enzymes involved in various diseases. core.ac.uk

Interdisciplinary Research Opportunities in Chemical Sciences

The full potential of this compound will be realized through research that transcends traditional disciplinary boundaries. Collaboration between synthetic chemists, computational scientists, materials scientists, and biologists will be key to unlocking new applications.

Key interdisciplinary opportunities include:

Chemical Biology: Investigating the biological activity of metal complexes derived from this compound requires a combination of synthetic inorganic chemistry and biological screening to identify potential therapeutic or diagnostic agents. mdpi.comnih.gov

Computational and Experimental Chemistry: A synergistic approach combining AI-driven predictions with targeted experimental synthesis will accelerate the discovery of new materials and molecules. mdpi.com Computational chemists can predict promising candidates, and synthetic chemists can create and test them, creating a feedback loop that refines predictive models. bohrium.com

Materials Chemistry and Engineering: The design and synthesis of novel MOFs or functional polymers from this compound necessitates a close collaboration between chemists who create the materials and engineers who characterize their properties (e.g., porosity, thermal stability, conductivity) and devise applications. researchgate.netjocpr.com

Environmental and Green Chemistry: Developing sustainable synthetic routes and studying the environmental fate of this compound and its derivatives brings together organic chemists, environmental scientists, and chemical engineers to create safer chemical processes and products. ijper.orgasm.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3,5-Dimethyl-2-nitrobenzoic acid, and how is regioselectivity achieved?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzoic acid derivative. For example, starting with 3,5-dimethylbenzoic acid, nitration at the 2-position is directed by the electron-donating methyl groups. Sulfuric acid or mixed acid (HNO₃/H₂SO₄) systems are common nitrating agents. Regioselectivity is influenced by steric and electronic factors: methyl groups at 3- and 5-positions act as meta-directors, favoring nitration at the 2-position. Reaction monitoring via TLC or HPLC (C18 column, 254 nm UV detection) is recommended to track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons as a singlet (~8.0 ppm for H-4) and methyl groups as singlets (~2.5 ppm).

- IR : Strong bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 210.04 (calculated for C₉H₈NO₄⁻).

Cross-validate data with NIST Chemistry WebBook standards for nitrobenzoic acids .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light. Avoid contact with strong oxidizers (e.g., peroxides) and bases. Use nitrile gloves and fume hoods during handling. Refer to SDS guidelines for emergency protocols (e.g., spill management with inert absorbents) .

Advanced Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved in the structural analysis of this compound?

- Methodological Answer : Use the SHELX suite (SHELXL for refinement) to model disorder. For twinned data, apply the TWIN/BASF commands in SHELXL. Validate refinement with R-factor convergence (<5%) and Hirshfeld rigid-bond tests. High-resolution data (≤0.8 Å) improves accuracy. Compare results with WinGX-processed datasets to resolve ambiguities .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Reaction Optimization : Use excess HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C to minimize byproducts (e.g., di-nitration).

- Workup : Quench with ice-water, extract with ethyl acetate, and recrystallize from ethanol/water (70:30 v/v).

- Purity Analysis : HPLC (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min acetonitrile/0.1% H₃PO₄ gradient) ensures >98% purity. Yield improvements (≥85%) are achievable via controlled stoichiometry and temperature .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. Simulate reaction pathways for decarboxylation or nitro-group reduction. Validate models against experimental kinetics (e.g., Arrhenius plots for thermal decomposition). Software like Gaussian or ORCA is recommended .

Q. What experimental approaches validate the compound’s potential as an enzyme inhibitor in biochemical studies?

- Methodological Answer :

- Assay Design : Use salicylic acid derivatives (e.g., COX-2 inhibitors) as structural analogs. Conduct competitive inhibition assays with purified enzymes (e.g., cyclooxygenase) and monitor activity via UV-Vis (λ = 520 nm for prostaglandin metabolites).

- Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Structural Analysis : Co-crystallize the compound with the target enzyme and solve the structure via X-ray crystallography (SHELX suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products